O-Isobutyrylacetoxime

Description

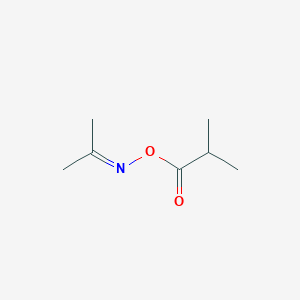

O-Isobutyrylacetoxime (chemical formula: C₆H₁₁NO₂) is an organic compound belonging to the class of oxime derivatives, characterized by an isobutyryl group (-CO-C(CH₃)₂) attached to an acetoxime moiety. Oximes are widely utilized in organic synthesis as intermediates, ligands, and protecting groups due to their nucleophilic and chelating properties . The isobutyryl substituent in this compound introduces steric bulk, which influences its reactivity, solubility, and stability compared to simpler acylated oximes. This compound is typically synthesized via the reaction of hydroxylamine with isobutyryl chloride under controlled conditions, yielding a stable crystalline product suitable for further functionalization .

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

(propan-2-ylideneamino) 2-methylpropanoate |

InChI |

InChI=1S/C7H13NO2/c1-5(2)7(9)10-8-6(3)4/h5H,1-4H3 |

InChI Key |

DQAQFLQBOQDUCL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)ON=C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Isobutyrylacetoxime can be synthesized through the reaction of a carbonyl compound with hydroxylamine hydrochloride in the presence of a base such as pyridine or sodium acetate . The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at room temperature. Glycine can be used as a catalyst to enhance the reaction efficiency and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can help achieve higher yields and purity. The choice of solvents and catalysts can also be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

O-Isobutyrylacetoxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitriles and carboxylic acids.

Reduction: Amines.

Substitution: Various oxime derivatives depending on the nucleophile used.

Scientific Research Applications

O-Isobutyrylacetoxime has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.

Medicine: Oxime derivatives are known for their potential use as antidotes for organophosphate poisoning.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of O-Isobutyrylacetoxime involves its interaction with specific molecular targets and pathways. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates . This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the removal of the phosphate group and restoration of enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

O-Isobutyrylacetoxime shares structural and functional similarities with other acylated oximes and hydroxylamine derivatives. Below is a detailed comparison based on substituent effects, physicochemical properties, and reactivity.

Table 1: Comparative Analysis of this compound and Analogous Compounds

| Compound Name | Molecular Formula | Substituent Group | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Key Reactivity |

|---|---|---|---|---|---|---|

| O-Acetylacetoxime | C₄H₇NO₂ | Acetyl (-COCH₃) | 117.10 | 72–74 | High | High nucleophilicity, prone to hydrolysis |

| O-Propionylacetoxime | C₅H₉NO₂ | Propionyl (-COC₂H₅) | 131.13 | 68–70 | Moderate | Moderate steric hindrance, slower reaction kinetics |

| This compound | C₆H₁₁NO₂ | Isobutyryl (-CO-C(CH₃)₂) | 145.16 | 85–87 | Low | High steric hindrance, selective reactivity in coupling reactions |

| O-Benzoylhydroxylamine | C₇H₇NO₂ | Benzoyl (-COC₆H₅) | 161.14 | 98–100 | Insoluble | Aromatic conjugation enhances stability, limited solubility in polar solvents |

Key Findings:

Steric Effects: The branched isobutyryl group in this compound imposes significant steric hindrance, reducing its solubility in polar solvents (e.g., water, ethanol) compared to O-Acetylacetoxime . This bulkiness also slows hydrolysis rates, making it more stable under acidic conditions .

Reactivity : Unlike O-Acetylacetoxime, which readily participates in nucleophilic additions, this compound exhibits selectivity in reactions such as Staudinger ligation or metal coordination, favoring less sterically crowded substrates .

Thermal Stability : The higher melting point (85–87°C) of this compound compared to its analogs correlates with increased crystallinity and intermolecular van der Waals forces due to the isobutyryl group .

Applications : While O-Acetylacetoxime is preferred in rapid synthesis protocols, this compound is advantageous in reactions requiring controlled release of hydroxylamine or selective protection of carbonyl groups .

Contrast with Hydroxylamine Derivatives:

- N,O-Dimethylhydroxylamine Hydrochloride : Unlike this compound, this compound lacks an acyl group, making it more water-soluble and reactive toward electrophiles. However, it is less effective in stabilizing transient intermediates due to reduced steric protection .

- O-Isoamylhydroxylamine : The longer alkyl chain in isoamyl derivatives enhances lipophilicity but reduces compatibility with aqueous reaction systems, limiting its utility in polar solvents compared to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.